molecular formula C6H8N2O3 B1220906 5,5-Dimethylbarbituric acid CAS No. 24448-94-0

5,5-Dimethylbarbituric acid

Cat. No. B1220906
CAS RN: 24448-94-0
M. Wt: 156.14 g/mol
InChI Key: LAOZSCRCYVBSJA-UHFFFAOYSA-N
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Description

5,5-Dimethylbarbituric acid, also known as 5,5-Dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione, is a chemical compound with the empirical formula C6H8N2O3 . It has a molecular weight of 156.14 .


Molecular Structure Analysis

The molecular structure of 5,5-Dimethylbarbituric acid consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The compound has two methyl groups attached to the 5th carbon atom of the pyrimidine ring .


Physical And Chemical Properties Analysis

5,5-Dimethylbarbituric acid is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current resources .

Scientific Research Applications

Thermochemical Properties

Roux et al. (2010) conducted an experimental and computational thermochemical study on 5,5-dimethylbarbituric acid, focusing on its solid-phase structure. They determined the standard molar enthalpy of formation in both the gas phase and crystalline state at a specific temperature, using techniques such as bomb combustion calorimetry and transference method. Their findings also included insights into the molecular and electronic structure of the compound, characterized by X-ray diffraction analysis and DFT calculations (Roux et al., 2010).

Electrochemical Studies

Nematollahi and Goodarzi (2001) explored the electrochemical oxidation of 4-tert-butylcatechol in the presence of 1,3-dimethylbarbituric acid and related compounds. Their study proposed a mechanism for the electrode process and successfully performed the electrochemical synthesis of certain derivatives, highlighting the potential application in electro-organic synthesis (Nematollahi & Goodarzi, 2001).

Oxidation Reactions

Tanaka, Chen, and Yoneda (1987) investigated the effectiveness of 5-arylidene-1,3-dimethylbarbituric acid derivatives in oxidizing alkane- and benzene-thiols to disulfides. This study provided insights into the application of these derivatives in the synthesis of unsymmetrical disulfide under mild conditions, offering a mechanism for the oxidation process (Tanaka, Chen, & Yoneda, 1987).

Antibacterial Compounds

Research by Zoorob et al. (1997) utilized 1,3-dimethylbarbituric acid as a precursor for preparing various pyrimidoheterocycles with potential antibacterial properties. This study demonstrates the versatility of 5,5-dimethylbarbituric acid derivatives in pharmaceutical applications (Zoorob et al., 1997).

Liquid Crystal Properties

Mohammad et al. (2016) synthesized new derivatives of 5-vinyl-1,3-dimethylbarbituric acid and evaluated their liquid crystal properties. Their research highlights the application of these compounds in materials science, particularly in the development of liquid crystalline materials with varying properties based on structural modifications (Mohammad et al., 2016).

Safety And Hazards

5,5-Dimethylbarbituric acid may cause harm if swallowed and can cause serious eye damage . It is advised to avoid contact with skin and eyes, avoid breathing dust, and not to ingest . In case of contact with skin or eyes, rinse with plenty of water and seek medical attention .

properties

IUPAC Name

5,5-dimethyl-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-6(2)3(9)7-5(11)8-4(6)10/h1-2H3,(H2,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAOZSCRCYVBSJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)NC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2020509
Record name 5,5-Dimethylbarbituric acid
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Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5-Dimethylbarbituric acid

CAS RN

24448-94-0
Record name 5,5-Dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
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Record name 5,5-Dimethylbarbituric acid
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Record name 24448-94-0
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Record name 5,5-Dimethylbarbituric acid
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Record name 5,5-dimethylbarbituric acid
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Record name 5,5-DIMETHYLBARBITURIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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